Troglitazone quinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H27NO6S |

|---|---|

Molecular Weight |

457.5 g/mol |

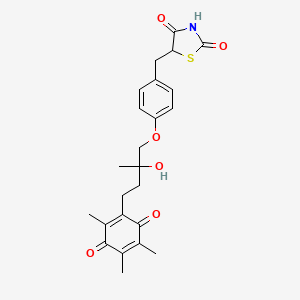

IUPAC Name |

5-[[4-[2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C24H27NO6S/c1-13-14(2)21(27)18(15(3)20(13)26)9-10-24(4,30)12-31-17-7-5-16(6-8-17)11-19-22(28)25-23(29)32-19/h5-8,19,30H,9-12H2,1-4H3,(H,25,28,29) |

InChI Key |

QUTRCNCTMKKAPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O)C |

Origin of Product |

United States |

Metabolic Pathways Governing Troglitazone Quinone Formation

Oxidative Biotransformation of the Chromane (B1220400) Moiety

The formation of troglitazone (B1681588) quinone originates from the oxidative transformation of its unique chromane ring structure. researchgate.netscialert.net This process is a key metabolic activation pathway for the drug. researchgate.net The chromane moiety, a derivative of vitamin E, undergoes significant alteration, leading to the generation of this reactive metabolite. niph.go.jp

Ring-Opening Reactions Leading to Quinone Formation

The conversion of troglitazone to its quinone metabolite involves an oxidative ring-opening of the chromane structure. researchgate.netscialert.netnih.gov This reaction is dependent on NADPH and active microsomal enzymes. researchgate.netnih.gov Studies have shown that this process involves the incorporation of an oxygen atom from water into the resulting quinone carbonyl group, a mechanism described as an atypical reaction for Cytochrome P450 enzymes. nih.gov The chemical nature of the quinone metabolite suggests a one-electron oxidation mechanism, where an intermediate phenoxy radical is formed, which then combines with ferryl oxygen to subsequently form the quinone. nih.gov

Distinction from O-Quinone Methide Formation Pathways

It is crucial to distinguish the formation of troglitazone quinone from another reactive metabolite, o-quinone methide. researchgate.netacs.orgmdpi.com While both are products of the oxidative metabolism of the chromane moiety, they are formed through different proposed pathways. researchgate.netresearchgate.netacs.orgnih.gov The formation of the o-quinone methide is suggested to occur via oxidation at the C13 and C14 atoms of the 6-hydroxy-2,2,5,7,8-pentamethylchromane (HPMC) side chain. researchgate.netacs.org In contrast, the quinone metabolite's formation is proposed to result from oxidation at the hydroxyl group of the chromane ring. researchgate.netacs.org The o-quinone methide is considered the primary reactive metabolite in terms of electrophilicity. researchgate.netacs.orgnih.gov

Enzyme-Mediated Generation of Troglitazone Quinone

The generation of troglitazone quinone is not a spontaneous chemical event but is catalyzed by specific enzymes. niph.go.jpresearchgate.netoup.com The primary family of enzymes responsible for this metabolic conversion is the Cytochrome P450 (CYP) superfamily. niph.go.jppsu.eduresearchgate.netacs.org

Cytochrome P450 Isoform Specificity and Catalysis

Several isoforms of the Cytochrome P450 system have been investigated for their role in the formation of troglitazone quinone. Research has identified specific isoforms that are particularly active in this metabolic pathway. niph.go.jpresearchgate.netpsu.eduacs.org

CYP3A4 is a major enzyme involved in the formation of the troglitazone quinone metabolite. niph.go.jppsu.eduacs.org Studies using human liver microsomes and cDNA-expressed P450 enzymes have demonstrated that CYP3A4 has a high catalytic activity for this reaction, particularly at higher substrate concentrations. nih.gov The formation of troglitazone quinone in human liver microsomes shows a strong correlation with testosterone (B1683101) 6β-hydroxylation, a marker for CYP3A4 activity. nih.gov Furthermore, inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, have been shown to almost completely inhibit the formation of the quinone metabolite. nih.gov The contribution of CYP3A4 to the formation of troglitazone quinone in human liver microsomes has been estimated to be significantly higher than that of other CYP isoforms. nih.gov

Alongside CYP3A4, CYP2C8 plays a significant role in the oxidation of troglitazone to its quinone metabolite. niph.go.jpnih.govpsu.eduacs.org Research has shown that CYP2C8 is active in catalyzing the formation of the quinone metabolite, especially at lower troglitazone concentrations. nih.gov Inhibition studies using anti-CYP2C antibodies have demonstrated a substantial reduction in the formation of the quinone metabolite in human liver microsomes rich in CYP2C. nih.gov The relative contribution of CYP2C8 and CYP3A4 can vary depending on the specific levels of these enzymes in an individual's liver. psu.edunih.gov

Table 1: Cytochrome P450 Isoforms Involved in Troglitazone Quinone Formation

| Enzyme | Role in Quinone Formation | Supporting Evidence |

|---|---|---|

| CYP3A4 | Major contributor, especially at higher substrate concentrations. niph.go.jppsu.edunih.gov | High correlation with testosterone 6β-hydroxylation. nih.gov Inhibition by ketoconazole and troleandomycin. nih.gov |

| CYP2C8 | Significant contributor, particularly at lower substrate concentrations. psu.edunih.gov | Inhibition by anti-CYP2C antibodies. nih.gov |

| CYP1A1 | Minor contributor. psu.edu | Active in catalyzing quinone formation with cDNA-expressed enzymes. psu.edunih.gov |

| CYP2C19 | Minor contributor. psu.edu | Active in catalyzing quinone formation with cDNA-expressed enzymes. psu.edunih.gov |

Minor Contributions of Other P450 Isoforms

While cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4 are the principal enzymes involved in the oxidation of troglitazone to its quinone-type metabolite, other isoforms play a lesser role. Studies have indicated that CYP1A1 and CYP2C19 have some activity in catalyzing the formation of the quinone metabolite. researchgate.net However, the contributions of CYP1A2, CYP2C9, and CYP2D6 are considered to be minor in this metabolic process in human liver microsomes. The specific roles of these P450s can vary depending on their relative abundance in the liver of an individual. researchgate.net

Non-P450 Enzymatic Pathways

In addition to cytochrome P450 enzymes, myeloperoxidase (MPO) can also catalyze the formation of troglitazone quinone. nih.gov Research has shown that when troglitazone is incubated with MPO, the quinone metabolite is a major product formed. nih.gov The formation of troglitazone quinone in the MPO reaction system was significantly inhibited by the presence of ascorbic acid or cysteine, with an inhibition of approximately 90%. nih.gov This high level of inhibition suggests a different mechanistic pathway compared to P450-catalyzed formation, where inhibition by these agents is less than 20%. nih.govresearchgate.net This difference may reflect the distinct mechanisms by which these enzyme systems generate the quinone metabolite. researchgate.net

Molecular Mechanisms of Oxygen Incorporation during Quinone Formation

The formation of the quinone metabolite of troglitazone involves an atypical enzymatic reaction, particularly concerning the source of the oxygen atoms in the resulting quinone carbonyl groups.

Investigation of Oxygen Source in Quinone Carbonyls

To determine the origin of the oxygen atom in the quinone carbonyls of the troglitazone metabolite, studies were conducted using ¹⁸O-labeled water. nih.govresearchgate.net When troglitazone was incubated with either dexamethasone-induced rat liver microsomes or myeloperoxidase in a buffer containing 50% ¹⁸O water, the resulting troglitazone quinone was found to contain a single ¹⁸O atom. researchgate.net This demonstrated that nearly all of the incorporated oxygen atom originated from water, not from molecular oxygen (O₂). researchgate.net Further analysis using collision-induced dissociation fragmentation confirmed that the ¹⁸O atom was located in the quinone carbonyl group. nih.gov

Reactive Intermediates and Conjugation Pathways Associated with Troglitazone Quinone

Formation of Electrophilic Troglitazone (B1681588) Quinone

The metabolic activation of troglitazone can lead to the formation of an electrophilic quinone-type metabolite. This process primarily involves the oxidation of the α-tocopheryl-like chromane (B1220400) ring of the parent compound. researchgate.netnih.govniph.go.jp This bioactivation is catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.net

Studies have identified CYP3A4 and CYP2C8 as the primary enzymes responsible for the formation of the troglitazone quinone metabolite. niph.go.jpresearchgate.net The involvement of these specific CYP isoforms has been confirmed through experiments using human liver microsomes and recombinant human CYP proteins. researchgate.netnih.gov Depending on the troglitazone concentration and the relative expression of these enzymes in an individual, the contribution of CYP3A4/5 and CYP2C8 to the formation of the quinone adduct can vary. researchgate.net Theoretical studies suggest that oxidation at the hydroxyl group of the troglitazone molecule leads to the formation of the quinone metabolite. acs.org This reactive intermediate is an electrophile, meaning it can react with nucleophiles such as proteins and DNA. mdpi.comtandfonline.com The formation of this reactive quinone metabolite is considered a key step in the bioactivation pathways of troglitazone. nih.govoup.com

Glutathione (B108866) Conjugation Adducts of Troglitazone Metabolites

Following the formation of reactive electrophilic intermediates from troglitazone, such as the quinone methide, these species can be detoxified through conjugation with glutathione (GSH), a critical endogenous antioxidant. researchgate.netnih.gov This conjugation process serves as a protective mechanism by neutralizing the reactive metabolites. The resulting glutathione adducts can be detected and characterized to provide insight into the metabolic activation pathways of the parent drug. nih.gov

Identification of Specific GSH Conjugates (e.g., M4)

Incubations of troglitazone with human liver microsomes in the presence of glutathione have led to the detection of multiple GSH conjugates. researchgate.netnih.gov Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have identified a series of these adducts, often designated as M1, M2, M3, M4, and M5. researchgate.netnih.gov

One specific adduct, M4, has been tentatively identified as a new glutathione conjugate. semanticscholar.org Further studies using chimeric mice with humanized livers have also reported the biliary excretion of various troglitazone GSH conjugates, providing in vivo evidence for these pathways. xenotech.com In addition to conjugates formed on the chromane ring, adducts resulting from the oxidative cleavage of the thiazolidinedione ring have also been identified. researchgate.netnih.gov For instance, a TGZ-glutathione thioether adduct substituted on the thiazolidinedione moiety has been found in rat bile. nih.gov

| Metabolite ID | Description | Method of Detection | Reference |

|---|---|---|---|

| M1-M5 | A series of five distinct GSH conjugates. | LC-MS/MS | researchgate.netnih.gov |

| M4 | A newly identified glutathione adduct. | Not specified | semanticscholar.org |

| ML3 | A thioether adduct with substitution on the thiazolidinedione moiety. | Not specified | nih.gov |

| - | Two distinct GSH conjugates found in human hepatocytes. | Not specified | capes.gov.brnih.gov |

Structural Elucidation of GSH Adducts

The precise chemical structures of these glutathione adducts have been determined using advanced analytical techniques. The primary methods employed are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For example, the structures of the M1 and M5 conjugates were definitively confirmed through NMR spectroscopy and by comparing them with synthetically created authentic standards. researchgate.netnih.gov The characterization of other GSH conjugates has been achieved by analyzing their product ion spectra from tandem mass spectrometry and by comparing the fragmentation patterns of adducts derived from unlabeled troglitazone with those from stable isotope-labeled versions of the drug. acs.org One specific troglitazone-GSH adduct was identified as 5-glutathionyl-5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-thiazolidine-2,4-dione through detailed analysis of its fragmentation patterns in collision-induced dissociation and by using one- and two-dimensional NMR. nih.gov

| Technique | Application in Troglitazone Research | Reference |

|---|---|---|

| NMR Spectroscopy | Confirmed the structures of M1 and M5 conjugates; used for detailed structural analysis of a thiazolidinedione-ring adduct. | researchgate.netnih.govnih.gov |

| Mass Spectrometry (LC-MS/MS) | Used for initial detection and tentative identification of GSH adducts (M1-M5) and for detailed fragmentation analysis. | researchgate.netnih.govnih.gov |

| Stable Isotope Labeling | Compared product ion spectra of labeled and unlabeled adducts to aid in characterization. | acs.org |

| Comparison with Synthetic Standards | Confirmed the identity of specific adducts like M1 and M5. | researchgate.netnih.gov |

Enzyme Involvement in GSH Adduct Formation

The formation of troglitazone-GSH adducts is a two-step enzymatic process.

Bioactivation by Cytochrome P450s : The initial and rate-limiting step is the oxidation of troglitazone to a reactive quinone-type intermediate. As previously mentioned, this is primarily catalyzed by CYP3A4 and CYP2C8. niph.go.jpresearchgate.netnih.gov

Conjugation by Glutathione-S-Transferases (GSTs) : The subsequent conjugation of the electrophilic metabolite with glutathione is catalyzed by Glutathione-S-Transferases (GSTs). oup.comuni.lu The role of these enzymes is supported by clinical data indicating that individuals with a genetic deficiency in certain GSTs (specifically GSTM1 and GSTT1 null genotypes) may be more susceptible to troglitazone-induced liver injury, likely due to a reduced capacity to detoxify the reactive intermediates. researchgate.netmdpi.com Studies using hepatocytes with known GST genotypes have further shown that the formation of certain GSH adducts is dependent on the presence of specific GST enzymes, such as GSTM1.

Formation of Further Oxidative Metabolites of Troglitazone Quinone

Beyond direct conjugation with glutathione, the troglitazone quinone metabolite can undergo further oxidative metabolism, leading to the formation of other potentially reactive species.

Troglitazone Quinone Epoxide Formation

A significant further oxidative metabolite of troglitazone is a quinone epoxide. niph.go.jpresearchgate.net This novel metabolite was discovered after incubating troglitazone with human hepatoma (HepG2) cells and human primary hepatocytes. researchgate.net

The formation of this metabolite, designated M-C, was found to be catalyzed by the enzyme CYP3A4. researchgate.netresearchgate.net Its structure as an epoxide of the troglitazone quinone was confirmed through rigorous analysis, including tandem mass spectrometry and both ¹H and ¹³C NMR, by comparing the isolated metabolite to a synthetically produced standard. researchgate.netresearchgate.net In addition to the primary quinone epoxide (M-C), two other metabolites (M-A and M-B) were also detected. researchgate.netresearchgate.net These were identified as stereoisomers of M-C, likely formed through an intramolecular rearrangement of the epoxide group. researchgate.netresearchgate.net As epoxides are generally considered to be chemically reactive species, this metabolite could potentially play a role in the idiosyncratic nature of troglitazone's effects. researchgate.netresearchgate.net

Reduction to Hydroquinone (B1673460) and Subsequent Conjugation (Glucuronidation, Sulfation)

Following the oxidation of troglitazone to its quinone metabolite (M3), a key pathway in its metabolism involves the reduction of this quinone to a hydroquinone. researchgate.net This reduction step is a critical juncture, as the resulting hydroquinone is then susceptible to conjugation reactions, primarily glucuronidation and sulfation, which facilitate its elimination from the body. researchgate.netmdpi.com

The reduction of troglitazone quinone to its hydroquinone form is thought to be mediated by NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones. researchgate.netnih.gov This enzymatic process is considered a detoxification pathway because it bypasses the formation of the more reactive semiquinone radical that can occur with one-electron reduction. mdpi.comnih.gov The resulting hydroquinone is more water-soluble and can be readily conjugated. mdpi.com

Once formed, the troglitazone hydroquinone can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules like glucuronic acid or sulfate (B86663) to the hydroquinone, further increasing its water solubility and facilitating its excretion. mdpi.com

Glucuronidation:

The glucuronidation of troglitazone is a relatively minor metabolic pathway in humans compared to sulfation. niph.go.jpniph.go.jp In the liver, this reaction is primarily catalyzed by the enzyme UGT1A1, while in the intestine, UGT1A8 and UGT1A10 are the key enzymes involved. niph.go.jp The resulting glucuronide conjugate (M2) is a minor metabolite found in plasma. niph.go.jpniph.go.jp Studies in porcine hepatocytes, however, showed that glucuronidation was a more prominent pathway, on par with the formation of the quinone metabolite. sigmaaldrich.com

Sulfation:

Sulfation is a major metabolic route for troglitazone in humans, with the sulfate conjugate (M1) being the predominant metabolite detected in plasma, accounting for approximately 70% of the metabolites. niph.go.jpresearchgate.netnih.gov The primary enzyme responsible for the sulfation of the troglitazone hydroquinone in the human liver is phenol (B47542) sulfotransferase, specifically SULT1A3. nih.gov Estrogen sulfotransferase (ST1E4) also demonstrates activity towards troglitazone, but its hepatic concentration is significantly lower than that of SULT1A3. nih.gov The resulting sulfate and glucuronide metabolites are primarily excreted in the bile.

The table below summarizes the key enzymes and resulting metabolites in the conjugation of troglitazone hydroquinone.

| Conjugation Pathway | Primary Enzyme(s) | Resulting Metabolite | Significance in Humans |

| Glucuronidation | UGT1A1 (Liver), UGT1A8/1A10 (Intestine) niph.go.jp | Troglitazone Glucuronide (M2) niph.go.jpniph.go.jp | Minor niph.go.jpniph.go.jp |

| Sulfation | SULT1A3 nih.gov | Troglitazone Sulfate (M1) niph.go.jpniph.go.jp | Major niph.go.jpresearchgate.netnih.gov |

Cellular and Molecular Interactions of Troglitazone Quinone: in Vitro and Preclinical Studies

Covalent Adduct Formation with Cellular Macromolecules

Troglitazone (B1681588) quinone, a reactive metabolite of the antidiabetic drug troglitazone, is known to form covalent adducts with cellular macromolecules. This reactivity is a key aspect of its molecular toxicology. The formation of these adducts can lead to the modification of proteins and other cellular components, potentially disrupting their normal functions.

Protein Modification by Troglitazone Quinone

Troglitazone quinone is an electrophilic species that can react with nucleophilic residues on proteins, such as the sulfhydryl group of cysteine. nih.gov This covalent binding can alter the structure and function of essential proteins, contributing to cellular dysfunction. nih.gov Studies have shown that the formation of these protein adducts is a significant event in the bioactivation of troglitazone. nih.govresearchgate.net For example, in human liver microsomes, troglitazone is metabolized to intermediates that covalently modify hepatic proteins. nih.gov This modification is considered a potential mechanism for drug-induced liver injury. nih.gov

The reactivity of troglitazone's metabolites is not limited to the quinone form. The parent compound can also be metabolized to a reactive o-quinone methide, which also readily forms adducts with proteins. researchgate.netacs.orgnih.gov Both pathways contribute to the covalent modification of cellular proteins. researchgate.net The formation of glutathione (B108866) (GSH) conjugates of these reactive metabolites has been observed in vitro and in vivo, indicating their electrophilic nature and potential to react with protein thiols. nih.govresearchgate.net

Comparative Reactivity with O-Quinone Methide

Troglitazone can be metabolized through two distinct pathways, one leading to the formation of troglitazone quinone and the other to an o-quinone methide. researchgate.netacs.orgnih.gov Both of these metabolites are electrophilic and can form covalent adducts with cellular nucleophiles. researchgate.net The o-quinone methide is formed through the oxidation of the chromane (B1220400) ring of troglitazone. researchgate.netacs.orgnih.gov This intermediate is highly reactive and has been identified as a primary contributor to the formation of protein adducts. acs.orgnih.gov

Quantum chemical studies have been employed to analyze the reaction pathways for the metabolism of troglitazone's side chain. acs.orgnih.gov These studies have provided insights into the formation of both the o-quinone methide and the quinone metabolite, suggesting that the o-quinone methide is a more significant electrophile at its reactive center. acs.orgnih.gov The formation of these reactive species and their subsequent adduction to proteins are considered key events in the toxicity associated with troglitazone. acs.org

Redox Cycling and Reactive Oxygen Species Generation

Troglitazone quinone can participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress within cells. nih.govacs.orgnih.gov

Involvement in Cellular Oxidative Stress Mechanisms

The chroman ring of troglitazone can be metabolized to a quinone, which is capable of redox cycling and generating ROS. nih.gov This process is believed to be a significant contributor to troglitazone-induced hepatotoxicity. nih.govjst.go.jp Studies have shown that troglitazone and its quinone metabolite can increase membrane peroxidation and decrease intracellular glutathione (GSH) levels in rat hepatoma cells, both of which are indicators of oxidative stress. nih.gov The generation of ROS can damage cellular components, including lipids, proteins, and DNA, leading to cellular injury and apoptosis. nih.govnih.gov The involvement of oxidative stress in troglitazone's toxicity is further supported by the observation that antioxidants can mitigate its cytotoxic effects. nih.gov

Table 1: Effects of Troglitazone and its Metabolites on Oxidative Stress Markers in N1S1 Rat Hepatoma Cells nih.gov

| Compound | Effect on Membrane Peroxidation | Effect on Intracellular GSH | Effect on Cell Viability |

| Troglitazone (TRO) | Increased | Decreased | Decreased |

| Troglitazone Quinone (TQ) | Increased | Decreased | Decreased |

| Thiazolidinedione-phenoxyacetic acid (TD-PAA) | No significant effect | No significant effect | No significant effect |

| Rosiglitazone (B1679542) (RSG) | No significant effect | No significant effect | No significant effect |

Electron Transfer Properties within Biological Systems

Quinones are well-known electron carriers in biological systems, participating in electron transport chains in processes like respiration and photosynthesis. mdpi.comecmdb.caresearchgate.net The redox properties of quinones, including troglitazone quinone, are central to their biological activity and toxicity. mdpi.com They can undergo one- or two-electron reduction to form semiquinones or hydroquinones, respectively. researchgate.net

The semiquinone radical can react with molecular oxygen to produce the superoxide (B77818) anion radical, initiating a cascade of ROS formation. nih.gov This futile redox cycling can deplete cellular reducing equivalents, such as NADPH, and lead to oxidative stress. nih.gov The electron transfer properties of quinones are influenced by their chemical structure and the surrounding biological environment. mdpi.com In aprotic environments, such as within membrane proteins, the two reduction steps of quinones are distinct. nsf.gov

Modulation of Enzyme Activities by Troglitazone Quinone

The formation of troglitazone quinone is catalyzed by specific cytochrome P450 (CYP) enzymes. nih.govnih.gov In human liver microsomes, CYP3A4 and CYP2C8 have been identified as the primary enzymes responsible for its formation. nih.govnih.gov The relative contribution of these enzymes can vary between individuals depending on their hepatic expression levels. nih.gov

The interaction of troglitazone and its metabolites with enzymes is not limited to their formation. Troglitazone itself has been shown to inhibit various mitochondrial protein complexes, including Complex I, II/III, IV, and V, thereby impairing mitochondrial ATP synthesis. evotec.com While direct studies on the specific modulation of enzyme activities by isolated troglitazone quinone are less common, its reactive nature suggests that it could potentially inhibit enzymes through covalent modification of critical amino acid residues, particularly those with sulfhydryl groups like cysteine. nih.gov This is a general mechanism by which reactive quinones can exert their toxic effects. nih.gov

Inhibition of Cytochrome P450 Enzymes by Troglitazone Quinone (M3)

Troglitazone quinone, a major metabolite of troglitazone, has been demonstrated to be a potent inhibitor of several cytochrome P450 (CYP) enzymes. researchgate.net This inhibition is a critical aspect of its molecular toxicology, as it can lead to drug-drug interactions and potentially contribute to cellular damage. The inhibitory effects of troglitazone quinone are primarily competitive, with reported Ki values ranging from 1.4 to 8.8 μM across different CYP enzymes. nih.gov

CYP2C8 Inhibition

Troglitazone quinone (M3) is a potent inhibitor of CYP2C8. researchgate.net Studies have shown that both troglitazone and its quinone metabolite significantly inhibit CYP2C8-dependent paclitaxel (B517696) 6α-hydroxylation. researchgate.netnih.gov While the parent compound, troglitazone, is a more potent inhibitor, the quinone metabolite still exhibits significant inhibitory activity against CYP2C enzymes. researchgate.netnih.gov The inhibition of CYP2C8 by troglitazone and its metabolites is a key factor in understanding potential drug interactions. nih.gov

CYP2C9 Inhibition

Similar to its effect on CYP2C8, troglitazone quinone is a potent inhibitor of CYP2C9. researchgate.net Research has indicated that troglitazone and its M3 metabolite competitively inhibit CYP2C9-mediated activities. researchgate.netnih.gov The 50% inhibition concentration (IC50) for troglitazone on CYP2C9-catalyzed drug oxidation is approximately 5 μM. researchgate.net The quinone metabolite (M3) is the most potent inhibitor among the tested metabolites for CYP2C enzymes. researchgate.netnih.gov

Cellular Responses in In Vitro Models

Studies in Human Liver Microsomal Preparations

Studies utilizing human liver microsomes have been instrumental in elucidating the metabolic pathways of troglitazone and the role of its quinone metabolite. These preparations have confirmed that CYP2C8 and CYP3A4 are the primary enzymes responsible for the formation of troglitazone quinone. nih.govresearchgate.net The rate of quinone formation in human liver microsomes correlates well with the activity of these enzymes. nih.gov

Research with human liver microsomes has also revealed that troglitazone can undergo metabolic activation to form reactive intermediates that can be trapped by glutathione (GSH). nih.gov This process involves the formation of a reactive o-quinone methide derivative. nih.gov The inhibition of P450 activities by troglitazone and its metabolites, including the quinone form, has been consistently observed in these microsomal systems. researchgate.netnih.gov

Table 1: Inhibition of Cytochrome P450 Enzymes by Troglitazone and its Quinone Metabolite (M3)

| Enzyme | Inhibitor | Inhibition Type | IC50 / Ki | Reference |

|---|---|---|---|---|

| CYP2C8 | Troglitazone | Competitive | IC50 ~5 µM, Ki = 0.2-1.7 µM | researchgate.netnih.gov |

| CYP2C8 | Troglitazone Quinone (M3) | Competitive | Ki = 1.4-8.8 µM | nih.gov |

| CYP2C9 | Troglitazone | Competitive | IC50 ~5 µM, Ki = 0.2-1.7 µM | researchgate.netnih.gov |

| CYP2C9 | Troglitazone Quinone (M3) | Competitive | Ki = 1.4-8.8 µM | nih.gov |

| CYP3A4 | Troglitazone | Competitive | IC50 ~20 µM, Ki = 0.2-1.7 µM | researchgate.netnih.gov |

Investigations in Cultured Hepatocyte Lines (e.g., HepG2 cells)

Cultured hepatocyte lines, such as HepG2 cells, have been widely used to study the cellular effects of troglitazone and its quinone metabolite. In HepG2 cells, troglitazone has been shown to induce time- and concentration-dependent cytotoxicity. nih.gov While the parent compound is more toxic, its quinone metabolite (M3) also exhibits weak cytotoxicity. nih.gov

Interestingly, some studies suggest that the cytotoxicity observed in HepG2 cells is primarily due to the parent drug itself, rather than its quinone metabolite. oup.com In these studies, troglitazone quinone was found to be much less toxic than troglitazone. oup.com Troglitazone has been reported to induce apoptosis, characterized by DNA fragmentation and nuclear condensation, in HepG2 cells. nih.gov Furthermore, research has indicated that troglitazone can induce mitochondrial dysfunction and cell death in human hepatocytes. nih.gov

Table 2: Cellular Effects of Troglitazone and its Quinone Metabolite in HepG2 Cells

| Compound | Effect | Observation | Reference |

|---|---|---|---|

| Troglitazone | Cytotoxicity | Time- and concentration-dependent | nih.gov |

| Troglitazone Quinone (M3) | Cytotoxicity | Weak cytotoxicity | nih.gov |

| Troglitazone | Apoptosis | Induces DNA fragmentation and nuclear condensation | nih.gov |

Table of Compounds

| Compound Name |

|---|

| Troglitazone |

| Troglitazone quinone (M3) |

| Paclitaxel |

| Glutathione (GSH) |

| Pioglitazone (B448) |

| Rosiglitazone |

| S-warfarin |

| S-mephenytoin |

| Testosterone (B1683101) |

| Quercetin |

| Ketoconazole (B1673606) |

| Aldolase B |

| Cyclosporine |

| Terfenadine |

| Ethynylestradiol |

| Furafylline |

| Omeprazole |

| Sulfaphenazole |

| Fluvoxamine |

| Quinidine |

| Dexamethasone |

| Troleandomycin |

| Sodium azide |

| Catalase |

| Superoxide dismutase (SOD) |

| Dansyl glutathione (dGSH) |

| Ascorbic acid |

| Cysteine |

| 12-O-tetradecanoylphorbol 13-acetate (TPA) |

| GW9662 |

| (2, 7)-biscarboxyethyl-5(6)-carboxyfluorescein |

| NH(4)Cl |

| Acebutolol |

| Acenocoumarol |

| Acetaminophen |

| Acetazolamide |

| Acetohexamide |

| Acetyl sulfisoxazole |

| Artemether |

| Articaine |

| Asciminib |

| Asenapine |

| Astemizole |

| Asunaprevir |

| Atazanavir |

| Itraconazole |

| Gemfibrozil |

| Loperamide |

| Zopiclone |

| Ibuprofen |

| Icaritin |

Observations in Primary Hepatocyte Cultures

In vitro studies utilizing primary hepatocyte cultures from various species have been instrumental in elucidating the cytotoxic profile of troglitazone quinone. A consistent observation across these studies is that the parent compound, troglitazone, exhibits greater direct toxicity to hepatocytes than its quinone metabolite.

Research involving cultured rat hepatocytes demonstrated that the quinone metabolite of troglitazone was not toxic at concentrations up to 100 μmol/L. capes.gov.br Similarly, in studies with human and porcine hepatocyte cultures, the observed cytotoxicity was primarily associated with the parent drug, troglitazone, rather than the troglitazone quinone metabolite. oup.com In these experiments, exposure of human hepatocytes to 50 μM of troglitazone for 24 hours resulted in cell death and inhibition of protein synthesis, leading researchers to conclude that troglitazone itself, or another unidentified metabolite, was the cytotoxic agent. oup.com

Further investigations in human hepatocytes revealed that at a concentration of 50 μM, troglitazone led to cell death, while a sublethal concentration of 25 μM inhibited protein synthesis. oup.com The formation of a novel quinone epoxide metabolite of troglitazone has been identified in both HepG2 cells and primary human hepatocytes after prolonged incubation. nih.govresearchgate.net This metabolite, designated M-C, demonstrated weak cytotoxicity in HepG2 cells at low concentrations. nih.govresearchgate.net

Studies on the metabolism of troglitazone in cryopreserved human hepatocytes identified four primary metabolites: a glucuronide, a sulfate (B86663), and two glutathione (GSH) conjugates. capes.gov.br The formation of GSH conjugates suggests a detoxification pathway for reactive intermediates. It was observed that hepatocytes from donors classified as "sensitive" to troglitazone-induced cytotoxicity formed significantly less of the GSH conjugates and glucuronides compared to "resistant" donors, suggesting that the capacity for metabolic detoxification plays a key role in susceptibility to troglitazone's toxicity. capes.gov.br

Mitochondrial dysfunction is a key mechanism implicated in troglitazone-induced hepatotoxicity. However, this toxicity appears to be driven by the parent compound. In primary human hepatocytes, troglitazone, but not rosiglitazone, was found to cause significant mitochondrial DNA damage, leading to decreased ATP production and reduced cell viability. nih.gov This effect was independent of PPARγ activation. nih.gov

The table below summarizes findings from studies on troglitazone and its metabolites in primary hepatocyte cultures.

| Cell Type | Compound | Concentration | Observation |

| Rat Primary Hepatocytes | Troglitazone Quinone (M3) | Up to 100 μmol/L | Not toxic. capes.gov.br |

| Human Hepatocytes | Troglitazone | 50 μM | Cell death and inhibition of protein synthesis. oup.com |

| Human Hepatocytes | Troglitazone | 25 μM | Inhibition of protein synthesis (sublethal). oup.com |

| Human Primary Hepatocytes | Troglitazone | Not specified | Caused mitochondrial DNA damage, decreased ATP, and reduced viability. nih.gov |

| Human and Porcine Hepatocytes | Troglitazone Quinone | Not specified | Toxicity associated with parent drug, not the quinone metabolite. oup.com |

| Human Primary Hepatocytes | Troglitazone Quinone Epoxide (M-C) | Low concentrations | Weak cytotoxicity observed in HepG2 cells. nih.govresearchgate.net |

Comparative Cellular Studies with Parent Compound and Other Thiazolidinediones

Comparative studies have consistently demonstrated that troglitazone is the most cytotoxic among the thiazolidinedione class of drugs, which includes rosiglitazone and pioglitazone. These differences in cytotoxicity are evident in primary hepatocyte cultures.

In cultured rat hepatocytes, troglitazone was found to be directly cytotoxic at concentrations as low as 20 μmol/l, whereas rosiglitazone showed no toxicity at concentrations up to 100 μmol/l, which was its limit of solubility. diabetesjournals.orguliege.be This aligns with clinical observations where troglitazone was associated with a significantly higher incidence of liver enzyme elevations compared to rosiglitazone and pioglitazone. uliege.be

A study examining five different PPARγ agonists in primary rat hepatocytes found that troglitazone and ciglitazone (B1669021) induced substantial, dose-dependent cytotoxicity. In contrast, rosiglitazone and pioglitazone exhibited much lower toxicity. researchgate.net The estimated IC50 values (the concentration causing 50% cell death) after a 16-hour treatment further illustrate these differences. researchgate.net

The table below presents the comparative cytotoxicity of various thiazolidinediones in primary rat hepatocytes.

| Compound | IC50 (6h Treatment) | IC50 (16h Treatment) |

| Troglitazone | 71 μM | 54 μM |

| Ciglitazone | 92 μM | 59 μM |

| JTT-501 | 97 μM | 44 μM |

| Pioglitazone | 146 μM | 96 μM |

| Rosiglitazone | 224 μM | 165 μM |

Data from a study on primary rat hepatocytes. researchgate.net

Gene expression profiling in rat primary hepatocytes has revealed that the profiles affected by the more toxic troglitazone and ciglitazone are distinctly different from those affected by the less toxic pioglitazone and rosiglitazone. nih.gov The genes that are differentially expressed are involved in pathways related to necrosis, apoptosis, and cell proliferation, providing a molecular basis for the observed differences in hepatotoxicity. nih.gov

Advanced Analytical and Computational Methodologies in Troglitazone Quinone Research

Spectroscopic Techniques for Metabolite Identification

Spectroscopic methods are fundamental to metabolite research, providing the necessary tools to detect and structurally characterize compounds formed through biotransformation. In the study of troglitazone (B1681588) quinone, mass spectrometry and nuclear magnetic resonance spectroscopy have been particularly vital.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for profiling metabolites in complex biological matrices. In the investigation of troglitazone metabolism, LC-MS/MS has been employed to detect and tentatively identify various metabolites, including troglitazone quinone, from in vitro incubations with human liver microsomes and cDNA-expressed cytochrome P450 isoforms. nih.gov

Studies have successfully used LC-MS/MS to analyze the products of troglitazone incubations. For instance, after a 5-minute incubation with microsomes containing cytochrome P450 3A4 and 2C8, troglitazone quinone was detected with a retention time of 20 minutes. nih.gov The analysis of its mass spectrum revealed characteristic ions; a fragment ion with a mass-to-charge ratio (m/z) of 440, corresponding to a loss of water from the metabolite, and an ion at m/z 475, representing an ammonium (B1175870) adduct from the mobile phase buffer. nih.gov Further research identified the quinone metabolite, designated M-3, in the culture medium of HepG2 cells and human primary hepatocytes. researchgate.net The formation of troglitazone quinone was also confirmed in reactions catalyzed by dexamethasone-induced rat liver microsomes and the enzyme myeloperoxidase. nih.gov In studies designed to trap reactive intermediates, LC-MS/MS was used to identify five different glutathione (B108866) (GSH) conjugates (M1-M5), revealing the formation of electrophilic intermediates from troglitazone. nih.gov

| Finding | Experimental System | Specific Observation | Source |

|---|---|---|---|

| Metabolite Detection | Microsomes with P450 3A4/2C8 | Troglitazone quinone detected at a retention time (t_R) of 20 min. | nih.gov |

| Mass Spectral Data | LC-MS Analysis | Fragment ion at m/z 440 (loss of H₂O); Ammonium adduct at m/z 475. | nih.gov |

| Metabolite Identification | HepG2 cells, human hepatocytes | Quinone metabolite designated as M-3 was identified. | researchgate.net |

| Confirmation of Formation | Rat liver microsomes, Myeloperoxidase | Troglitazone quinone was a major metabolite formed. | nih.gov |

| Reactive Intermediate Trapping | Human liver microsomes with GSH | Detection of five distinct GSH conjugates (M1-M5). | nih.gov |

While LC-MS/MS is excellent for detection and initial identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. For troglitazone metabolites, both ¹H NMR and ¹³C NMR have been used to definitively establish the chemical structures of isolated compounds by comparing their spectral data with those of synthetically prepared authentic standards. nih.govresearchgate.net

| Application | Metabolite(s) Studied | Methodology | Source |

|---|---|---|---|

| Structural Confirmation of Adducts | Glutathione conjugates (M1, M5) | Comparison with authentic standards. | nih.gov |

| Identification of Novel Metabolite | Quinone epoxide (M-C) | ¹H NMR and ¹³C NMR analyses. | researchgate.netsci-hub.se |

| Structural Elucidation | Quinone metabolite (M-3) and derivatives | Analysis of ¹H NMR spectra to deduce structures. | researchgate.netresearchgate.net |

LC-MS/MS Analysis for Metabolite Profiling

Isotope Labeling Studies for Mechanistic Elucidation

Isotope labeling studies are powerful tools for tracing the paths of atoms through metabolic reactions, providing direct insight into reaction mechanisms.

To determine the origin of the oxygen atom in the troglitazone quinone structure, researchers conducted experiments using ¹⁸O-labeled water (H₂¹⁸O). nih.gov Troglitazone was incubated with either dexamethasone-induced rat liver microsomes (a source of P450 enzymes) or myeloperoxidase in the presence of H₂¹⁸O. nih.gov The resulting troglitazone quinone was analyzed by LC-MS/MS. nih.gov The analysis showed that the quinone product contained a single atom of ¹⁸O. nih.gov Through collision-induced dissociation fragmentation of the labeled product, the ¹⁸O atom was confirmed to be located at the quinone carbonyl position. nih.gov This finding demonstrates that the oxygen atom is incorporated from water, not from molecular oxygen, which is the typical oxygen source for many P450-catalyzed reactions. nih.govresearchgate.net This suggests that the formation of troglitazone quinone by cytochrome P450 proceeds via an atypical reaction mechanism that involves the hydrolysis of an intermediate. nih.govresearchgate.net

In Silico Modeling Approaches

Computational chemistry provides a theoretical framework to investigate reaction mechanisms that are difficult to study experimentally. In silico models can be used to predict the feasibility of different reaction pathways and to understand the electronic properties of reactive intermediates.

Quantum chemical methods, particularly Density Functional Theory (DFT), have been applied to analyze the potential reaction pathways for the metabolism of troglitazone's chromane (B1220400) ring. acs.org These computational studies model the electronic structure of the molecule and calculate the energetics of various transformations. acs.orgnrel.gov The research confirmed that the formation of the quinone metabolite (referred to as M7 in the study) proceeds through the oxidation of the 6-hydroxy group of the chromane moiety. acs.orgwikipedia.org This is distinct from the pathway leading to the o-quinone methide, which was proposed to form via oxidation at the methyl groups located ortho to the hydroxyl group. acs.org By calculating the properties of the intermediates, these DFT studies also provided insights into why certain metabolites, like the o-quinone methide, are more electrophilic and potentially more reactive than others. acs.org

| Metabolite | Proposed Formation Pathway | Key Insight from DFT | Source |

|---|---|---|---|

| Troglitazone Quinone (M7) | Oxidation at the hydroxyl group of the chromane ring. | This pathway was identified as leading to the quinone structure. | acs.orgwikipedia.org |

| o-Quinone Methide (M2) | Oxidation at the C13 and C14 atoms (methyl groups) of the HPMC side chain. | Identified as a more electrophilic and reactive metabolite. | acs.org |

Prediction of Electrophilic Centers and Reactivity

Computational chemistry has become an indispensable tool in the study of reactive drug metabolites, providing crucial insights into their chemical properties and potential for toxicity. In the investigation of troglitazone quinone, quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in predicting its reactivity and identifying its electrophilic centers. These theoretical approaches allow for the calculation of various molecular properties that correlate with chemical behavior.

Molecular modeling analyses have been conducted to compare the reactivity of troglitazone and its metabolites, including the quinone form, often denoted as TGZQ. scialert.net These studies utilize methods such as molecular mechanics, semi-empirical (PM3), and DFT at the B3LYP/6-31G* level to calculate electronic and structural properties. scialert.netscialert.net A key parameter derived from these calculations is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is an indicator of the kinetic stability of a molecule; a smaller gap suggests higher reactivity. scialert.net

DFT calculations have revealed a significantly lower LUMO-HOMO energy gap for troglitazone quinone compared to the parent drug and its other metabolites, indicating its high lability and increased reactivity. scialert.netscialert.net The molecular surface of troglitazone quinone, as determined by these computational models, shows electron-deficient regions, making it susceptible to nucleophilic attack by biological macromolecules such as glutathione and nucleobases in DNA. scialert.netscialert.net

Furthermore, quantum chemical studies have elucidated the formation pathways of different reactive species. While the quinone metabolite is formed through the oxidation of the hydroxyl group on the chromane ring, a more electrophilic o-quinone methide metabolite is generated via oxidation of the methyl groups ortho to the hydroxyl group. acs.org DFT calculations have been employed to estimate parameters such as electronegativity (χ), hardness (η), and the global electrophilicity index (ω), which quantify the electrophilic nature of these metabolites. acs.org These studies have shown that the o-quinone methide metabolite is particularly electrophilic at its reactive methylene (B1212753) center, a prediction supported by these quantum chemical parameters. acs.org

The following table summarizes key computational parameters for troglitazone and its quinone metabolite, highlighting the increased reactivity of the latter.

| Compound | Computational Method | HOMO-LUMO Energy Gap (eV) | Key Findings |

| Troglitazone (TGZ) | DFT (B3LYP/6-31G) | 4.1 - 4.9 | Kinetically inert |

| Troglitazone Quinone (TGZQ) | DFT (B3LYP/6-31G) | 2.69 | Highly labile and reactive |

Table 1: Comparative computational parameters of Troglitazone and its Quinone metabolite.

Computational Simulations of Metabolic and Cellular Pathways

In silico modeling provides a powerful platform for simulating the complex interplay between metabolic processes and cellular events. For troglitazone and its quinone metabolite, computational simulations have been developed to model their metabolic fate and subsequent effects on cellular pathways, offering a systems-level understanding of their biological impact.

One approach involves the use of Petri net software, such as SNOOPY and MUFINS, to construct and simulate biological pathways. nottingham.ac.uk These models can reconstruct the putative cellular effects of troglitazone, including its metabolism to the quinone form. nottingham.ac.uk By integrating various biological data, these simulations can predict the emergent behavior of the system, such as the induction of apoptosis. nottingham.ac.uk For instance, a model was developed to simulate troglitazone-induced apoptosis through the activation of caspases 3/7 and 9 in a concentration-dependent manner. nottingham.ac.uk The simulation outputs from these models can be compared with in vitro and in vivo data to validate and refine the computational predictions. nottingham.ac.uk

These in silico systems can model the formation of troglitazone quinone and link it to downstream cellular consequences. nottingham.ac.uk For example, simulations can predict the impact of troglitazone quinone on cellular processes like mitochondrial function. It is known that troglitazone quinone can bind to intracellular macromolecules, and simulations can help to visualize and quantify the potential for such interactions and their role in initiating cellular stress pathways. researchgate.netjst.go.jp

The table below outlines the application of computational simulations in understanding the metabolic and cellular pathways related to troglitazone quinone.

| Simulation Approach | Software/Method | Modeled Process | Key Insights |

| Petri Net Modeling | SNOOPY, MUFINS | Troglitazone-induced hepatotoxicity, including quinone formation and apoptosis. | Prediction of emergent biological pathways and dose-dependent cellular responses. |

| Metabolic Pathway Prediction | BioTransformer | Prediction of drug metabolites, including quinone species. | Elucidation of the metabolic fate of troglitazone. |

Table 2: Computational simulation approaches in Troglitazone Quinone research.

Future Directions and Research Gaps in Troglitazone Quinone Research

Exploration of Undiscovered Metabolic Fates of Troglitazone (B1681588) Quinone

The metabolic journey of troglitazone is complex, leading to the formation of its quinone metabolite through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8. tandfonline.comresearchgate.net This reactive intermediate is known to be a key player in the hepatotoxicity associated with troglitazone. tandfonline.commdpi.com While the formation of glutathione (B108866) (GSH) conjugates has been identified as a detoxification pathway, the full spectrum of troglitazone quinone's metabolic fates remains to be charted. tandfonline.comnih.gov

Future research should focus on identifying all metabolic pathways of troglitazone quinone. Studies have revealed that troglitazone can undergo oxidation of its chromane (B1220400) ring to form a reactive o-quinone methide and also experience oxidative cleavage of the thiazolidinedione ring. nih.govresearchgate.net These processes can lead to the formation of highly electrophilic intermediates. nih.gov A comprehensive understanding of these pathways is crucial.

Key Research Questions:

What are the unidentified metabolites of troglitazone quinone in human liver microsomes and in vivo?

Are there other reactive intermediates formed from troglitazone quinone beyond the known quinone methide?

Answering these questions will provide a more complete picture of the toxification and detoxification balance of troglitazone and its metabolites.

Detailed Characterization of Downstream Molecular Pathways Influenced by Quinone Formation

The formation of troglitazone quinone is known to initiate a cascade of downstream molecular events that contribute to cellular damage. This reactive metabolite can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction. jst.go.jpniph.go.jp It is also implicated in the induction of oxidative stress through the depletion of glutathione and the generation of reactive oxygen species (ROS). tandfonline.comresearchgate.netniph.go.jp This oxidative stress can, in turn, damage lipids, proteins, and DNA. nih.gov

While mitochondrial dysfunction is a recognized consequence of troglitazone exposure, the precise role of the quinone metabolite in this process needs further clarification. jst.go.jpfastercapital.com It is known that troglitazone can induce the mitochondrial permeability transition (MPT), a key event in apoptosis, but the direct contribution of the quinone versus the parent compound is an area for more detailed investigation. jst.go.jp

Areas for Future Investigation:

Proteomic and Metabolomic Analyses: Comprehensive studies are needed to identify the specific protein targets of troglitazone quinone and to understand how their modification alters cellular function.

Signaling Pathway Analysis: Research should aim to delineate the specific signaling pathways activated or inhibited by the formation of troglitazone quinone, moving beyond general observations of oxidative stress.

Mitochondrial Targets: A more granular understanding of how troglitazone quinone interacts with mitochondrial components to induce dysfunction is required. fastercapital.com

Design Principles for Mitigating Reactive Metabolite Formation in Related Compounds

The lessons learned from troglitazone have significant implications for the design of new drugs, particularly within the thiazolidinedione class. nih.gov A key strategy in modern drug discovery is to design molecules that minimize the potential for metabolic activation into reactive species. nih.govnumberanalytics.com

Several design principles can be employed to mitigate the formation of reactive metabolites:

Blocking Metabolic Hotspots: Modifying the chemical structure to block the sites most susceptible to metabolic activation. For troglitazone, this could involve alterations to the chromane ring. wikipedia.org

Altering Electronic Properties: Introducing electron-withdrawing groups can make the molecule less susceptible to oxidation. frontiersin.org

Promoting Alternative Metabolic Pathways: Designing the molecule to favor metabolic pathways that lead to stable, non-reactive metabolites, such as glucuronidation. nih.gov

Computational modeling and in silico prediction tools are becoming increasingly important in the early stages of drug design to identify potential structural liabilities that could lead to reactive metabolite formation. numberanalytics.combiorxiv.org By applying these principles, medicinal chemists can design safer drug candidates. For example, understanding that the oxidation of the hydroxyl group on the chromane ring leads to the quinone, while oxidation of the adjacent methyl groups forms the o-quinone methide, provides specific targets for chemical modification. wikipedia.org

Q & A

Q. What enzymatic pathways contribute to the formation of troglitazone quinone, and how can these be experimentally validated?

Troglitazone quinone (TGZQ) is primarily formed via oxidative metabolism involving cytochrome P450 (CYP) enzymes and myeloperoxidase (MPO). CYP3A4 and CYP2C8 catalyze the hydroxylation of the chromane ring, leading to quinone formation, as demonstrated using human liver microsomes and LC-MS-based metabolite profiling . MPO-mediated oxidation in neutrophils also generates TGZQ, with isotopic labeling studies (e.g., -water) confirming the incorporation of oxygen into the quinone carbonyl group . Methodological validation involves:

- Enzyme-specific bioreactors : Incubations with recombinant CYP isoforms (e.g., 3A4, 2C8) and NADPH cofactor, followed by SRM (selected reaction monitoring) LC-MS to track transitions like m/z 458 → 222 .

- Isotopic tracing : Using -HO to confirm oxygen source in quinone formation during CYP3A4/MPO reactions .

Q. What analytical techniques are optimal for identifying and quantifying troglitazone quinone in complex biological matrices?

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Key parameters include:

- Chromatographic separation : A C18 column with gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) to resolve TGZQ (t ≈ 20 min) from troglitazone and other metabolites .

- Mass spectral detection : ESI+ mode monitoring m/z 458 [M+H] and characteristic fragments (e.g., loss of m/z 235, corresponding to the benzoquinone moiety) .

- Validation : Include recovery assays using spiked liver microsomal preparations to ensure reproducibility in metabolite quantification .

Q. What mechanisms underlie troglitazone quinone-induced hepatotoxicity?

TGZQ contributes to hepatotoxicity via reactive oxygen species (ROS) generation and covalent adduct formation. Key mechanisms include:

- Electrophilic reactivity : The quinone methide intermediate (M2) reacts with glutathione (GSH) and cellular proteins, disrupting redox balance .

- ABCB11 inhibition : Troglitazone sulfate (a co-metabolite) competitively inhibits bile salt export, leading to cholestasis, as shown in rat liver membrane vesicle assays (K = 12 μM) .

- CYP3A4-dependent bioactivation : Covalent binding of TGZQ to hepatic proteins, validated via -radiolabeling and SDS-PAGE .

Advanced Research Questions

Q. How do CYP3A4 and myeloperoxidase (MPO) differ in their catalytic mechanisms for troglitazone quinone formation?

CYP3A4 follows an atypical oxidative pathway incorporating oxygen from water into the quinone carbonyl, as shown by -labeling and collision-induced dissociation (CID) MS/MS . In contrast, MPO generates TGZQ via a radical-mediated mechanism, inhibited by antioxidants like ascorbic acid (>90% suppression) . Methodological insights:

Q. How can QSAR models be refined to predict troglitazone quinone’s inhibitory effects on hepatic transporters?

Existing QSAR models often fail to account for inhibition kinetics (competitive vs. non-competitive). A revised approach involves:

- Kinetic classification : Pre-screen inhibitors using Lineweaver-Burk plots (e.g., troglitazone’s competitive inhibition of ABCB11 vs. pheophorbide a’s non-competitive action) .

- Descriptor incorporation : Include electronic parameters (e.g., electrophilicity index) for quinone methide reactivity, derived from DFT calculations .

Q. What experimental strategies resolve contradictions in troglitazone quinone’s metabolic stability across in vitro models?

Discrepancies arise from enzyme induction variability (e.g., dexamethasone-induced CYP3A4 in rodents vs. human hepatocytes). Solutions include:

- Cross-species validation : Parallel incubations with human/rat liver microsomes and LC-MS metabolite profiling .

- Time-course assays : Monitor TGZQ accumulation over 0–120 min to identify species-specific degradation rates .

Q. How does photooxidation contribute to troglitazone quinone formation, and what are its toxicological implications?

Troglitazone’s chromane ring reacts with singlet oxygen () under UV light, forming TGZQ and quinone epoxide via a hydroperoxydienone intermediate . This pathway is significant in:

- Phototoxicity assays : Use skin or ocular cell lines with UV irradiation to quantify ROS and apoptosis.

- Environmental relevance : Assess TGZQ stability in pharmaceutical waste under sunlight exposure.

Methodological Notes

- Data interpretation : Always cross-reference LC-MS results with synthetic standards (e.g., commercially available TGZQ) to avoid misidentification .

- In vivo extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in CYP3A4 expression and bile salt transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.